molecular formula C12H20ClNO B1489496 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1864058-68-3

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1489496
CAS No.: 1864058-68-3
M. Wt: 229.74 g/mol
InChI Key: AQJFSBUUKJCYFC-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organic molecules containing both aromatic and aliphatic components. The complete International Union of Pure and Applied Chemistry name "this compound" accurately describes the molecular structure through systematic breakdown of its constituent parts. The nomenclature begins with the longest carbon chain containing the primary functional group, which in this case represents the propanamine backbone. The "1-amine" designation indicates the amino group's position at the first carbon of the propane chain, while "2-methyl" specifies the methyl substituent at the second carbon position.

The aromatic portion receives designation as "4-ethoxyphenyl," indicating a phenyl ring with an ethoxy group (-OCH₂CH₃) substituted at the para position relative to the carbon attachment point. This ethoxy substituent significantly influences the compound's physicochemical properties, including solubility characteristics and electronic distribution within the aromatic system. The "hydrochloride" suffix denotes the salt formation between the basic amine functionality and hydrochloric acid, resulting in enhanced water solubility compared to the free base form.

Structural derivation analysis reveals the compound's architecture through systematic examination of its molecular components. The central framework consists of a three-carbon aliphatic chain with the amino group positioned at the terminal carbon (C-1) and a methyl branch at the adjacent carbon (C-2). The phenyl ring attachment occurs at the same carbon bearing the amino group, creating a substituted benzylamine-type structure. The ethoxy group's para positioning on the phenyl ring creates electron-donating effects that influence the overall molecular reactivity and stability patterns.

The molecular geometry demonstrates characteristic features of substituted phenethylamines, with the aromatic ring adopting a planar configuration while the aliphatic portion exhibits tetrahedral geometry around each carbon center. The presence of the chiral center at C-1 introduces three-dimensional complexity that affects the compound's interaction with biological targets and chemical reactivity patterns. Computational modeling studies indicate that the ethoxy substituent adopts preferred conformations that minimize steric interactions while maximizing electronic stabilization through resonance effects.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The primary Chemical Abstracts Service registry number for this compound is 1864058-68-3, which serves as the definitive identifier for this specific compound in chemical databases and regulatory documentation. This registry number uniquely distinguishes the hydrochloride salt form from related compounds, including the free base amine and other salt variants. The Chemical Abstracts Service numbering system ensures unambiguous identification across international chemical literature and commercial suppliers.

Alternative chemical designations for this compound include several systematic and trivial names that appear throughout scientific literature and commercial catalogs. The molecular descriptor "C₁₂H₂₀ClNO" provides immediate structural information regarding elemental composition and molecular formula. Additional naming conventions include "4-ethoxyphenyl 2-methylpropan-1-amine hydrochloride" and various abbreviated forms that emphasize different structural features.

The compound's registration in multiple chemical databases reflects its significance in research applications. The Molecular Design Limited number MFCD28126641 provides another unique identifier used primarily in commercial chemical supply chains. This numbering system facilitates accurate ordering and inventory management across pharmaceutical and research institutions. The Simplified Molecular Input Line Entry System code "CC(C)C(C1=CC=C(OCC)C=C1)N.[H]Cl" offers a standardized text representation of the molecular structure that enables computational analysis and database searching.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-14-11-7-5-10(6-8-11)12(13)9(2)3;/h5-9,12H,4,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFSBUUKJCYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

a. Medicinal Chemistry
The compound is recognized for its potential as a precursor in drug synthesis, particularly in developing new therapeutic agents. It has been investigated for its stimulant properties, akin to other amphetamine derivatives, which may have implications in treating conditions like ADHD and narcolepsy.

b. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, related compounds have shown nanomolar inhibitory effects against various cancer cell lines, making them candidates for further development in oncology.

c. Neuropharmacology
Due to its structural similarity to known psychoactive substances, 1-(4-ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is being studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. This research may lead to insights into its potential therapeutic uses in treating mood disorders.

Chemical Synthesis Applications

a. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to introduce the 4-ethoxyphenyl group into various molecular frameworks, facilitating the creation of diverse derivatives with tailored biological activities.

b. Reagent in Chemical Reactions
In synthetic organic chemistry, this compound acts as a reagent for various reactions, including alkylation and acylation processes. Its amine functionality allows for further modifications that can enhance the properties of the resultant compounds.

Table 1: Case Studies on this compound

Study ReferenceFocus AreaKey Findings
Antitumor ActivityExhibited nanomolar inhibition against multiple cancer cell lines; potential for drug development in oncology.
NeuropharmacologyInvestigated effects on dopamine pathways; implications for mood disorder treatments.
Organic SynthesisUsed as a reagent to synthesize complex molecules; demonstrated versatility in modifying chemical structures.

Mechanism of Action

  • Molecular Targets: The compound primarily targets the central nervous system by interacting with neurotransmitter systems, particularly dopamine and norepinephrine.

  • Pathways Involved: It exerts its effects by increasing the release of these neurotransmitters and inhibiting their reuptake, leading to enhanced stimulation of the central nervous system.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluoro (-F) : High electronegativity improves metabolic stability and binding affinity to polar biological targets .
  • Methoxy (-OCH₃) : Balances solubility and steric effects, making it a common motif in neuroactive compounds .
  • Chloro (-Cl) : Introduces steric hindrance, affecting molecular packing and crystallinity .

Biological Activity

1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known as a substituted phenethylamine, has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its pharmacological properties.

Chemical Structure and Properties

The compound features a 4-ethoxyphenyl group attached to a 2-methylpropan-1-amine backbone. Its molecular formula is C12H17ClN2O, with a molecular weight of approximately 230.73 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. It is hypothesized that this compound may act as a reuptake inhibitor or a releasing agent for these neurotransmitters, similar to other phenethylamines.

Interaction with Receptors

Research indicates that compounds within this structural class can interact with various receptors:

  • Serotonin Receptors : Potential agonistic effects on 5-HT receptors may influence mood and anxiety levels.
  • Dopamine Receptors : Interaction with D2 receptors could be linked to stimulant effects.
  • Norepinephrine Transporters : Inhibition of norepinephrine reuptake may enhance alertness and focus.

Case Study: Neuropharmacological Effects

A study focusing on the neuropharmacological profile of similar compounds highlighted the following findings:

  • Dopaminergic Activity : Compounds structurally similar to this compound showed increased locomotor activity in animal models, suggesting stimulant properties.
  • Serotonergic Modulation : Alterations in serotonin levels were noted, indicating potential antidepressant-like effects.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters in synaptic clefts. This mechanism may underlie both therapeutic effects and potential side effects such as increased heart rate and blood pressure.

Safety and Toxicology

While specific toxicity data for this compound are scarce, related compounds have shown varying degrees of toxicity. Monitoring for side effects such as cardiovascular strain and neurotoxicity is crucial in future studies.

Preparation Methods

Reductive Amination Approach

One common and effective method for synthesizing substituted phenethylamines involves reductive amination of the corresponding aryl ketone with an amine source.

  • Step 1: Formation of Imine Intermediate

    The 4-ethoxyphenylacetone is reacted with methylamine or an appropriate amine under mild acidic conditions to form an imine intermediate.

  • Step 2: Catalytic Hydrogenation

    The imine is subjected to catalytic hydrogenation, commonly using platinum on carbon (Pt/C) or palladium on carbon (Pd/C) catalysts under hydrogen gas pressure. This step reduces the imine to the corresponding amine, introducing the chiral center at the α-position.

  • Step 3: Salt Formation

    The resulting free base amine is treated with hydrochloric acid in an organic solvent such as ethyl acetate or isopropanol to yield the hydrochloride salt of 1-(4-ethoxyphenyl)-2-methylpropan-1-amine.

Reaction Conditions Summary:

Step Reagents/Conditions Notes
Imine Formation 4-Ethoxyphenylacetone + methylamine, mild acid Room temperature, several hours
Hydrogenation Pt/C or Pd/C catalyst, H2 gas (5-7 atm), 25-30°C 2-4 hours, inert atmosphere
Salt Formation HCl in ethyl acetate or isopropanol Cooling to 0-5°C to precipitate salt

Enzymatic Asymmetric Amination

For enantioselective synthesis, transaminase (TA)-catalyzed asymmetric amination of 4-ethoxyphenylacetone derivatives can be employed.

  • Step 1: Enzymatic Amination

    Using ω-transaminases selective for the (R)- or (S)-enantiomer, the ketone is converted to the chiral amine with high enantiomeric excess (ee).

  • Step 2: Purification and Salt Formation

    The chiral amine is purified by chromatographic techniques or crystallization and converted into the hydrochloride salt.

Advantages:

  • High enantioselectivity (ee > 99%)

  • Mild reaction conditions (aqueous buffer, ambient temperature)

  • Environmentally friendly compared to metal-catalyzed hydrogenation

Industrial Process Considerations

Industrial preparation of similar substituted phenethylamines often optimizes the reductive amination route for scalability, yield, and stereoselectivity:

  • Use of chiral catalysts or auxiliaries to favor one enantiomer.

  • Control of temperature and solvent to minimize side reactions.

  • Efficient isolation of the hydrochloride salt by crystallization.

Research Findings and Analytical Data

  • Enantiomeric Purity: High-performance liquid chromatography (HPLC) with chiral stationary phases or derivatization agents such as Marfey’s reagent is used to determine enantiomeric excess and purity of the amine intermediate.

  • Yield and Purity: Typical yields for reductive amination steps range from 70% to 90%, with hydrochloride salt purity exceeding 98% after crystallization.

  • Catalyst Performance: Pt/C and Pd/C catalysts show high efficiency in imine reduction with minimal over-reduction or side product formation.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Catalyst/Enzyme Reaction Conditions Yield (%) Enantiomeric Excess (ee) Notes
Reductive Amination 4-Ethoxyphenylacetone + methylamine Pt/C or Pd/C H2 gas (5-7 atm), 25-30°C, 2-4 h 75-85 Racemic or moderate ee Simple, scalable
Enzymatic Asymmetric Amination 4-Ethoxyphenylacetone ω-Transaminase (TA) Aqueous buffer, ambient temp, 12-24 h 60-80 >99% (R or S) High stereoselectivity, green

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride in a laboratory setting?

Synthesis typically involves multi-step organic reactions, including alkylation of 4-ethoxyphenylacetone followed by reductive amination. For example:

  • Step 1 : Condensation of 4-ethoxyphenylacetone with methylamine under acidic conditions to form the imine intermediate.
  • Step 2 : Reduction using sodium borohydride or catalytic hydrogenation to yield the primary amine.
  • Step 3 : Salt formation via hydrochloric acid treatment to produce the hydrochloride form. Purification is achieved through recrystallization or column chromatography. Validation via NMR and mass spectrometry ensures purity .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

  • X-ray crystallography : Utilize SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond lengths and angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.2 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), and amine protons (broad singlet near δ 2.5–3.5 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.72 for C₁₁H₁₈ClNO) .

Q. What are the key physicochemical properties influencing experimental handling?

  • Solubility : High aqueous solubility due to the hydrochloride salt form, suitable for in vitro assays (e.g., ≥50 mg/mL in water at 25°C).
  • Stability : Store at 4°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or basic conditions to maintain amine integrity .

Advanced Research Questions

Q. What experimental approaches are used to investigate its interaction with serotonin receptors?

  • In vitro binding assays : Radioligand competition studies (e.g., using [³H]-5-HT) to measure affinity (Kᵢ) for 5-HT₁A/₂A receptors.
  • Functional assays : cAMP accumulation or calcium flux assays to determine agonist/antagonist activity.
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses in receptor active sites, guided by crystallographic data .

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • SHELX refinement : Use iterative cycles of least-squares refinement with restraints for bond distances/angles. Validate with R-factors (e.g., R₁ < 0.05 for high-resolution data).
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What strategies are effective for designing SAR studies for derivatives?

  • Structural modifications : Vary substituents on the phenyl ring (e.g., halogenation, methoxy/ethoxy groups) to assess impact on receptor affinity.
  • In vitro profiling : Test derivatives in parallel artificial membrane permeability assays (PAMPA) for blood-brain barrier penetration.
  • Data-driven optimization : Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ) with biological activity .

Data Contradiction Analysis

Q. How should conflicting results in neuropharmacological assays be addressed?

  • Assay validation : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and receptor expression levels.
  • Dose-response curves : Use non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values across multiple replicates.
  • Orthogonal methods : Cross-validate findings with electrophysiology (patch-clamp) or in vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride
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1-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.